2-Ethoxy-4,5-dimethylbenzenesulfonamide
Description
2-Ethoxy-4,5-dimethylbenzenesulfonamide (CAS: 902248-95-7) is a benzenesulfonamide derivative characterized by an ethoxy group at the 2-position, methyl groups at the 4- and 5-positions, and a sulfonamide functional group. Its molecular formula is C₁₆H₂₀N₂O₃S, with a molecular weight of 320.4066 g/mol . This compound’s structural complexity, including the pyridinylmethyl moiety, suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic sulfonamide scaffolds.
Properties
Molecular Formula |
C10H15NO3S |
|---|---|
Molecular Weight |
229.294 |
IUPAC Name |
2-ethoxy-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-4-14-9-5-7(2)8(3)6-10(9)15(11,12)13/h5-6H,4H2,1-3H3,(H2,11,12,13) |
InChI Key |
WPQMLDLZBZDHPE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Polarity: The ethoxy and methyl groups in the target compound reduce polarity compared to amino- or methoxy-substituted analogs (e.g., 2-amino-4,5-dimethoxybenzenesulfonamide), as evidenced by the absence of polar amino groups . This likely improves membrane permeability.
Molecular Weight and Steric Effects :
- The target compound’s higher molecular weight (320.4 vs. ~217–264 g/mol for others) and bulky substituents may limit diffusion through biological barriers but improve target specificity.
Polar Surface Area (PSA): 2-Amino-4,5-dimethoxybenzenesulfonamide’s PSA of 104.64 Ų suggests high hydrophilicity, correlating with lower oral bioavailability . In contrast, the ethoxy/methyl groups in the target compound likely lower PSA (unreported in evidence), favoring CNS penetration.
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